2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one
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Overview
Description
2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 2-naphthaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-Methyl-4-(benzylidene)oxazol-5(4H)-one: Features a benzylidene group instead of a naphthalen-2-ylmethylene group.
Uniqueness
2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C15H11NO2 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
(4E)-2-methyl-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H11NO2/c1-10-16-14(15(17)18-10)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-9H,1H3/b14-9+ |
InChI Key |
MPEYDEJAPRRZJZ-NTEUORMPSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC3=CC=CC=C3C=C2)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC3=CC=CC=C3C=C2)C(=O)O1 |
Origin of Product |
United States |
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